molecular formula C8H6BrNO5 B1376354 5-Bromo-2-methoxy-3-nitrobenzoic acid CAS No. 60541-89-1

5-Bromo-2-methoxy-3-nitrobenzoic acid

Cat. No. B1376354
CAS RN: 60541-89-1
M. Wt: 276.04 g/mol
InChI Key: UYAFJWNETZAGDU-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-3-nitrobenzoic acid, also known as BMN, is a type of organic compound that belongs to the family of aromatic carboxylic acids. It is a colorless and crystalline solid that is soluble in water and alcohol. BMN has a variety of applications in the fields of chemistry, biochemistry, and medicine. It is used in the synthesis of a range of compounds and can also be used as a reagent for the preparation of other compounds. BMN has been widely studied for its biochemical and physiological effects and is known to be involved in the regulation of several biological processes.

Scientific Research Applications

Synthesis of SGLT2 Inhibitors

“5-Bromo-2-methoxy-3-nitrobenzoic acid” is a key intermediate in the synthesis of a family of SGLT2 inhibitors, which are being studied for diabetes therapy. These inhibitors play a crucial role in preventing glucose reabsorption in the kidneys, offering a novel approach to diabetes management .

Degradation Metabolite of Pesticides

This compound has been identified as a microbial degradation metabolite of cypermethrin, which is a synthetic pyrethroid pesticide. Understanding its role in degradation pathways can help in assessing environmental impact and developing bioremediation strategies .

Borinic Acid Derivatives Synthesis

While not directly related, the study of borinic acids and their enhanced Lewis acidity compared to boronic acids can be linked to the reactivity of “5-Bromo-2-methoxy-3-nitrobenzoic acid” in various synthetic applications, potentially leading to the development of new chemical reactions and products .

properties

IUPAC Name

5-bromo-2-methoxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO5/c1-15-7-5(8(11)12)2-4(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAFJWNETZAGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736489
Record name 5-Bromo-2-methoxy-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxy-3-nitrobenzoic acid

CAS RN

60541-89-1
Record name 5-Bromo-2-methoxy-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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